molecular formula C27H40N3O6+ B13849612 (R)-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide

(R)-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide

Cat. No.: B13849612
M. Wt: 502.6 g/mol
InChI Key: AXNDEPBAMHJSRD-HXUWFJFHSA-O
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Description

®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxypropyl group, and the attachment of the tert-butoxyphenoxy and dimethoxyphenyl groups. Common reagents used in these reactions include bases, acids, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors. Its piperazine core is known to interact with various biological systems, making it a candidate for drug discovery and development.

Medicine

In medicine, ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide could be explored for its therapeutic potential. Piperazine derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties, among others.

Industry

In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These might include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide might include other piperazine derivatives with similar structural features. Examples could include:

  • 1-(2-Hydroxyethyl)piperazine
  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone

Uniqueness

What sets ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H40N3O6+

Molecular Weight

502.6 g/mol

IUPAC Name

N-(2,6-dimethoxyphenyl)-2-[4-[(2R)-2-hydroxy-3-[2-[(2-methylpropan-2-yl)oxy]phenoxy]propyl]piperazin-1-ium-1-yl]acetamide

InChI

InChI=1S/C27H39N3O6/c1-27(2,3)36-22-10-7-6-9-21(22)35-19-20(31)17-29-13-15-30(16-14-29)18-25(32)28-26-23(33-4)11-8-12-24(26)34-5/h6-12,20,31H,13-19H2,1-5H3,(H,28,32)/p+1/t20-/m1/s1

InChI Key

AXNDEPBAMHJSRD-HXUWFJFHSA-O

Isomeric SMILES

CC(C)(C)OC1=CC=CC=C1OC[C@@H](CN2CC[NH+](CC2)CC(=O)NC3=C(C=CC=C3OC)OC)O

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1OCC(CN2CC[NH+](CC2)CC(=O)NC3=C(C=CC=C3OC)OC)O

Origin of Product

United States

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